molecular formula C16H17NO2 B5765671 Methyl 4-[(4-methylanilino)methyl]benzoate

Methyl 4-[(4-methylanilino)methyl]benzoate

Cat. No.: B5765671
M. Wt: 255.31 g/mol
InChI Key: DINBQUYTWSOBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-methylanilino)methyl]benzoate is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-methylanilino)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-methylbenzylamine with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylanilino)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-[(4-methylanilino)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which Methyl 4-[(4-methylanilino)methyl]benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar in structure but lacks the methylanilino group.

    Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of the methylanilino group.

    Methyl 4-(aminomethyl)benzoate: Features an aminomethyl group in place of the methylanilino group.

Uniqueness

Methyl 4-[(4-methylanilino)methyl]benzoate is unique due to the presence of the methylanilino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-[(4-methylanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-9-15(10-4-12)17-11-13-5-7-14(8-6-13)16(18)19-2/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINBQUYTWSOBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.